molecular formula C22H34O3 B1180861 Coronarin D ethyl ether CAS No. 138965-89-6

Coronarin D ethyl ether

Cat. No.: B1180861
CAS No.: 138965-89-6
M. Wt: 346.5 g/mol
InChI Key: HUJJMXMBEMUVOX-UHFFFAOYSA-N
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Description

(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-ethoxyoxolan-2-one is a natural product found in Hedychium coronarium with data available.

Scientific Research Applications

Chemoenzymatic Synthesis and Derivatives

The compound and its derivatives play a significant role in chemoenzymatic synthesis. For instance, they have been utilized in the synthesis of various natural products, including (+)-α-Polypodatetraene and Methyl (5R,10R,13R)-Labda-8-en-15-oate. These syntheses involve complex processes like lipase-assisted resolution and enzymatic resolution, highlighting the compound's versatility in creating biologically significant molecules (Kinoshita et al., 2008).

Synthesis Reactions and Antioxidant Activity

The compound also serves as a precursor in the preparation of novel heterocycles, which have shown promising antioxidant activity. This is indicative of its potential in the development of new therapeutic agents with antioxidative properties (Taha, 2012).

Total Synthesis and Stereostructure Determination

In the field of stereochemistry, derivatives of the compound have been synthesized to determine the absolute stereostructure of other complex molecules like (+)-dysideapalaunic acid. This process involves multiple synthetic steps and highlights the compound's role in intricate chemical syntheses and structural elucidation (Hagiwara & Uda, 1991).

Crystal Structure and Inhibitor Synthesis

The crystal structure of certain derivatives of this compound has been analyzed, providing insights into the molecular docking and biological activity against specific proteins, like the human RORc protein. Such studies are crucial for the development of new inhibitors and drugs (R. V. & R. C., 2021).

Natural Product Synthesis

Further, the compound is instrumental in the synthesis of natural products like Wiedendiol A and Norsesterterpene diene ester. These syntheses often involve complex reactions, demonstrating the compound's utility in natural product chemistry (Arima, Kinoshita, & Akita, 2007).

Mechanism of Action

Properties

CAS No.

138965-89-6

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-ethoxyoxolan-2-one

InChI

InChI=1S/C22H34O3/c1-6-24-19-14-16(20(23)25-19)9-10-17-15(2)8-11-18-21(3,4)12-7-13-22(17,18)5/h9,17-19H,2,6-8,10-14H2,1,3-5H3

InChI Key

HUJJMXMBEMUVOX-UHFFFAOYSA-N

SMILES

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1

Canonical SMILES

CCOC1CC(=CCC2C(=C)CCC3C2(CCCC3(C)C)C)C(=O)O1

Appearance

Oil

Synonyms

Coronarin D ethyl ether

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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